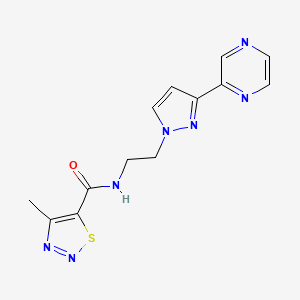
4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N7OS and its molecular weight is 315.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially inhibit or enhance the activity of the target, depending on the specific biological context .
Biochemical Pathways
Based on the biological activities related to the pyrrolopyrazine scaffold, it can be inferred that the compound may affect various biochemical pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Given the wide range of biological activities related to the pyrrolopyrazine scaffold, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
生物活性
The compound 4-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2034547-77-6) belongs to a class of thiadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₃N₇OS
- Molecular Weight : 315.36 g/mol
Biological Activities
Research indicates that thiadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole compounds have shown significant antibacterial and antifungal properties. Studies suggest that derivatives can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Several studies have highlighted the anticancer potential of thiadiazoles. For instance, compounds similar to the target compound were evaluated against Ehrlich’s Ascites carcinoma cells and demonstrated notable cytotoxic effects .
- Anti-inflammatory Effects : Some thiadiazole derivatives have been reported to possess anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This could be attributed to their ability to inhibit inflammatory mediators .
- Analgesic Activity : The analgesic properties of thiadiazole derivatives have also been documented, suggesting their potential use in pain management therapies .
Synthesis and Evaluation
A study by Parmar et al. (2017) synthesized various 1,3,4-thiadiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR, NMR, and elemental analysis. Notably, some derivatives exhibited significant anticancer activity against specific cancer cell lines .
Antimicrobial Testing
In a comparative study on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, compounds showed high antibacterial activity against both drug-sensitive and resistant strains. The most active compounds displayed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of thiadiazole derivatives has revealed that modifications in the molecular structure can enhance biological activity. For example, the introduction of different substituents on the thiadiazole ring can lead to improved potency against specific targets .
Data Table: Biological Activities of Thiadiazole Derivatives
| Activity Type | Compound Example | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| Antibacterial | 1,2,4-Thiadiazole Derivative | Staphylococcus aureus | MIC: 0.125–8 μg/mL |
| Anticancer | Thiadiazole with Pyrazole Moiety | Ehrlich’s Ascites Carcinoma Cells | Significant cytotoxicity |
| Anti-inflammatory | Various Thiadiazole Derivatives | Inflammatory Mediators | Comparable to NSAIDs |
| Analgesic | Selected Thiadiazoles | Pain Models | Effective pain relief |
特性
IUPAC Name |
4-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c1-9-12(22-19-17-9)13(21)16-5-7-20-6-2-10(18-20)11-8-14-3-4-15-11/h2-4,6,8H,5,7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSJJOXFUGZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













